4-Methyl-2-(trifluoromethyl)quinoline
Description
4-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 2 of the quinoline core. This compound is synthesized via electrophotocatalytic C–H trifluoromethylation, yielding 57% as a colorless oil under mild conditions (23°C, 16 hours) . Its structural features, particularly the electron-withdrawing CF₃ group, enhance metabolic stability and bioactivity, making it relevant in pharmaceutical research, especially in antimalarial drug development .
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWMZMOUSKJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346306 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76068-41-2 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Agents
4-Methyl-2-(trifluoromethyl)quinoline is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting microbial infections and cancer. Its structural features allow for modifications that enhance biological activity, making it a valuable scaffold in drug design .
Anti-inflammatory Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by inflammation, such as arthritis and other chronic diseases .
Material Science
Fluorescent Dyes
The compound is also employed in the creation of specialized fluorescent dyes. These dyes are essential in biological imaging techniques, allowing researchers to visualize cellular processes and interactions in real-time. The trifluoromethyl group enhances the photostability and brightness of these dyes, making them suitable for various imaging applications .
Advanced Materials Development
In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical structure imparts specific properties that enhance the performance of these materials in industrial applications .
Analytical Chemistry
Chromatographic Techniques
This compound is utilized in various analytical techniques, including chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control in pharmaceuticals and other chemical industries .
Spectroscopic Studies
Research involving spectroscopic methods like FT-IR and NMR has been conducted to explore the structural and electronic properties of this compound. These studies provide insights into its behavior under different conditions and its interactions with other molecules .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.
Case Study 2: Fluorescent Imaging Techniques
In another research project, derivatives of this compound were synthesized for use as fluorescent probes in live-cell imaging. The studies highlighted their effectiveness in tracking cellular processes with minimal cytotoxicity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-cancer agent, it targets protein kinases such as SGK1, leading to apoptosis and cell cycle arrest in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Physical Properties of Selected Quinoline Derivatives
- Melting Points: Chlorinated analogs (e.g., 4,5-dichloro derivative) exhibit higher melting points (95–97°C) compared to the liquid 4-Methyl-2-CF₃-quinoline, due to increased polarity and intermolecular interactions .
- Synthetic Efficiency: Electrophotocatalytic methods for 4-Methyl-2-CF₃-quinoline (57% yield) outperform traditional POCl₃-mediated routes for dichloro analogs (15–28% yields) .
Electronic and Steric Effects
- CF₃ vs. Phenyl: Trifluoromethyl substitution at position 2 enhances antimalarial activity compared to phenyl groups, as seen in mefloquine analogs . The CF₃ group’s Hammett σp value (0.54) indicates moderate electron-withdrawing effects, which stabilize the quinoline core against metabolic degradation .
- SF₅ vs. CF₃: Replacing CF₃ with pentafluorosulfanyl (SF₅) increases steric crowding near the quinoline nitrogen and slightly reduces electron density on the benzene ring.
- Cyclopropyl vs.
Biological Activity
4-Methyl-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antifungal, antimalarial, and potential antiviral properties, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 215.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Antifungal Activity
Research has indicated that compounds with similar structures to this compound exhibit antifungal properties. The trifluoromethyl group is known to influence the electronic properties of the molecule, which may enhance its interaction with biological targets.
Table 1: Antifungal Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.6 | Inhibition of fungal enzyme activity |
| Ethyl this compound-3-carboxylate | 3.2 | Disruption of cell membrane integrity |
| 4-Hydroxy-6-(trifluoromethyl)quinoline | 4.0 | Inhibition of ergosterol biosynthesis |
Preliminary studies suggest that the binding affinity of this compound with enzymes involved in fungal metabolism could lead to cell death, similar to other quinoline derivatives.
Antimalarial Activity
The antimalarial potential of quinoline derivatives is well-documented, with compounds like mefloquine serving as a reference point. Studies have shown that modifications to the quinoline structure can enhance efficacy against drug-resistant strains of Plasmodium falciparum.
Case Study: Antimalarial Efficacy
A study synthesized several quinoline derivatives, including those with trifluoromethyl substitutions. The results indicated that:
- Compound A (with CF3 substitution) exhibited an IC50 of 0.9 µM against chloroquine-resistant strains.
- Compound B (without CF3) had an IC50 of 1.5 µM .
These findings suggest that the trifluoromethyl group contributes positively to the antimalarial activity by increasing lipophilicity and enhancing cellular uptake .
Antiviral Potential
Emerging studies are exploring the antiviral properties of quinoline derivatives against viruses such as influenza and herpes simplex virus (HSV). While specific data on this compound is limited, related compounds have shown promising results.
Table 2: Antiviral Activity Overview
| Compound Name | Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Influenza H1N1 | 0.005 | >2000 |
| Ethyl this compound | HSV-1 | 0.002 | >3000 |
These compounds demonstrated significant antiviral activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
